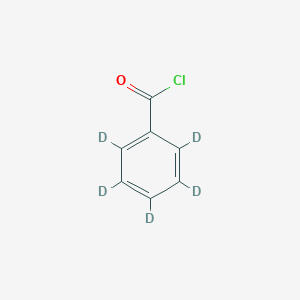
Cloruro de benzoilo-d5
Descripción general
Descripción
It has the molecular formula C6D5COCl and a molecular weight of 145.60 g/mol . This compound is characterized by the substitution of five hydrogen atoms in the benzene ring with deuterium atoms, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Benzoyl chloride-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a deuterated reagent to study reaction mechanisms and molecular structures.
Pharmaceuticals: Employed in the synthesis of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Agrochemicals: Used in the development of deuterated pesticides and herbicides.
Polymers: Acts as a catalyst in the production of polymers and polyesters.
Mecanismo De Acción
Target of Action
Benzoyl Chloride-d5, also known as Pentadeuterobenzoyl chloride, is a derivative of Benzoyl Chloride It’s known that benzoyl chloride, the parent compound, is used in the production of peroxides and is generally useful in other areas such as in the preparation of dyes, perfumes, pharmaceuticals, and resins .
Mode of Action
Benzoyl chloride, the parent compound, is known to react with water to produce hydrochloric acid and benzoic acid . It also reacts with alcohols to give the corresponding esters and with amines to give the amide . These reactions suggest that Benzoyl Chloride-d5 may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that benzoyl chloride, the parent compound, is involved in various chemical reactions, suggesting that it may affect multiple biochemical pathways .
Pharmacokinetics
It’s important to note that the parent compound, benzoyl chloride, is a liquid at room temperature with a boiling point of 198 °c and a density of 1254 g/mL at 25 °C . These properties may influence the bioavailability of Benzoyl Chloride-d5.
Result of Action
The parent compound, benzoyl chloride, is known to cause severe skin burns and eye damage, and may cause an allergic skin reaction . It’s also harmful if swallowed or inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzoyl Chloride-d5. For instance, it’s known that the parent compound, Benzoyl Chloride, reacts with water, forming hydrogen chloride . Therefore, the presence of water in the environment could potentially affect the stability and efficacy of Benzoyl Chloride-d5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoyl chloride-d5 can be synthesized by reacting benzoic acid-d5 with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The general reaction is as follows: [ \text{C6D5COOH} + \text{SOCl2} \rightarrow \text{C6D5COCl} + \text{SO2} + \text{HCl} ] [ \text{C6D5COOH} + \text{PCl5} \rightarrow \text{C6D5COCl} + \text{POCl3} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, benzoyl chloride-d5 is typically produced by the chlorination of benzaldehyde-d5 or benzoic acid-d5 using thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Benzoyl chloride-d5 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid-d5 and hydrochloric acid. [ \text{C6D5COCl} + \text{H2O} \rightarrow \text{C6D5COOH} + \text{HCl} ]
Esterification: Reacts with alcohols to form esters. [ \text{C6D5COCl} + \text{ROH} \rightarrow \text{C6D5COOR} + \text{HCl} ]
Amidation: Reacts with amines to form amides. [ \text{C6D5COCl} + \text{RNH2} \rightarrow \text{C6D5CONHR} + \text{HCl} ]
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Esterification: Alcohols, often in the presence of a base such as pyridine.
Amidation: Amines, usually under mild heating conditions.
Major Products:
Hydrolysis: Benzoic acid-d5 and hydrochloric acid.
Esterification: Benzoyl esters-d5.
Amidation: Benzoyl amides-d5.
Comparación Con Compuestos Similares
Benzoyl chloride (C6H5COCl): The non-deuterated analog of benzoyl chloride-d5.
Benzoyl chloride-α-13C (C6H5CO13Cl): A carbon-13 labeled analog.
Benzoyl chloride-(phenyl-13C6) (C613H5COCl): A phenyl carbon-13 labeled analog.
Comparison:
Benzoyl chloride-d5 vs. Benzoyl chloride: The presence of deuterium in benzoyl chloride-d5 makes it more suitable for NMR studies due to the distinct deuterium signals.
Benzoyl chloride-d5 vs. Benzoyl chloride-α-13C: Both are used in isotopic labeling, but benzoyl chloride-d5 is preferred for deuterium NMR studies, while benzoyl chloride-α-13C is used for carbon-13 NMR studies.
Benzoyl chloride-d5 vs. Benzoyl chloride-(phenyl-13C6): Benzoyl chloride-d5 is used for deuterium labeling, whereas benzoyl chloride-(phenyl-13C6) is used for carbon-13 labeling in the phenyl ring
Benzoyl chloride-d5 stands out due to its unique deuterium labeling, making it an invaluable tool in various scientific research fields.
Propiedades
IUPAC Name |
2,3,4,5,6-pentadeuteriobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369261 | |
| Record name | Benzoyl chloride-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43019-90-5 | |
| Record name | Benzoyl chloride-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl chloride-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about Benzoyl Chloride-d5 can be derived from its vibrational spectra?
A1: The infrared and Raman spectra of Benzoyl Chloride-d5, along with its non-deuterated counterpart, were meticulously analyzed to assign vibrational modes. [, ] These assignments provide valuable information about the molecule's structure. For instance, the presence of specific bands confirms the existence of particular functional groups (like C=O and C-Cl). Additionally, comparing the spectra of Benzoyl Chloride and Benzoyl Chloride-d5 allows researchers to pinpoint the vibrational modes associated with the deuterated phenyl ring, offering insights into its structural dynamics.
Q2: Why is studying the vibrational spectra of Benzoyl Chloride-d5 important?
A2: Benzoyl Chloride-d5 serves as a crucial tool in spectroscopic analysis. The deuterium substitution strategically alters the mass of the phenyl ring without significantly affecting its electronic properties. This mass difference leads to predictable shifts in vibrational frequencies, making it easier to assign specific vibrational modes to particular molecular motions. [, ] This understanding is fundamental for interpreting the spectra of more complex related compounds and for developing theoretical models of molecular vibrations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)













